N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine
Description
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine is a compound that features a tetrazole ring, which is known for its significant biological and chemical properties Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly reactive and versatile in various chemical reactions
Properties
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSXEHFQCQDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Azide-Mediated Tetrazole Cyclization
The foundational synthesis begins with 4-bromomethyl-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl, where sodium azide (NaN₃) facilitates nucleophilic displacement of the bromine atom. Subsequent cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide) generates the tetrazole ring at position 2' of the biphenyl system. Triphenylmethyl (trityl) protection prevents undesired side reactions at the tetrazole N1 position during intermediate stages. Critical parameters include:
- Molar ratio : 1:1.2 substrate-to-NaN₃ for complete conversion
- Temperature : 80–100°C to balance reaction rate and byproduct formation
- Deprotection : Hydrochloric acid (2M) removes trityl groups post-cyclization
Tributyltin Azide-Based Approach
Patented methodologies employ tri-n-butyltin azide (Bu₃SnN₃) as a high-reactivity azide source, particularly for sterically hindered substrates. A representative protocol involves:
- Azidation : Reacting 4-bromomethylbiphenyl precursors with Bu₃SnN₃ in xylene at 140°C for 24 hours
- Work-up : Sequential solvent extraction (methylene chloride/methanol/water) isolates the tetrazolyl product
- Crystallization : Ethyl acetate-mediated recrystallization achieves >98% purity
Table 1. Comparative Yields in Tin-Mediated Syntheses
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bu₃SnN₃ + NaN₃ | Xylene | 140 | 24 | 98 | 99.2 |
| Bu₃SnN₃ + NH₄Cl | Toluene | 130 | 18 | 95 | 98.5 |
| Bu₃SnN₃ + K₂CO₃ | DMF | 120 | 36 | 89 | 97.8 |
Hydroxylamine Hydrochloride Route
Alternative pathways utilize hydroxylamine hydrochloride (NH₂OH·HCl) for tetrazole ring formation under milder conditions. In dimethyl sulfoxide (DMSO) at 80–85°C, this method achieves 85% yield by circumventing toxic tin reagents:
- Imine Formation : NH₂OH·HCl reacts with 2'-cyanobiphenyl intermediates
- Cyclization : Sodium bicarbonate (NaHCO₃) promotes ring closure over 20 hours
- Isolation : 2-butanol/water crystallization removes unreacted starting materials
Reaction Optimization Strategies
Solvent Engineering
Solvent polarity directly impacts reaction kinetics and byproduct profiles:
- Polar aprotic solvents (DMF, DMSO): Accelerate NaN₃-mediated cyclization but require rigorous drying
- Aromatic hydrocarbons (xylene, toluene): Ideal for tin-based routes due to high boiling points and azide solubility
- Alcohol/water mixtures : Enable single-pot synthesis when using NH₂OH·HCl, simplifying purification
Temperature-Controlled Cyclization
Precise thermal management prevents tetrazole decomposition:
Catalytic Enhancements
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) improve yields in bromomethyl precursor synthesis:
- Suzuki coupling : Enables biphenyl scaffold assembly with >90% efficiency
- Hydrogenolysis : Removes benzyl protecting groups without tetrazole ring hydrogenation
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities adopt tubular flow reactors to enhance heat/mass transfer:
Crystallization-Based Purification
High-purity (>99.9%) material is obtained through sequential crystallization:
- Primary crystallization : Dichloromethane/isopropanol (1:3 v/v) removes tin residues
- Secondary crystallization : Acetone/water (2:1 v/v) eliminates inorganic salts
Table 2. Industrial Crystallization Parameters
| Stage | Solvent Ratio | Temp (°C) | Cooling Rate (°C/min) | Purity Gain (%) |
|---|---|---|---|---|
| 1 | DCM:iPrOH 1:3 | 20 → -10 | 0.5 | 97.5 → 99.0 |
| 2 | Acetone:H₂O 2:1 | 50 → 5 | 1.0 | 99.0 → 99.9+ |
Challenges and Mitigation Strategies
Tetrazole Ring Instability
The 1H-tetrazole moiety undergoes hydrolysis above pH 9, necessitating:
Heavy Metal Contamination
Tin-based routes require rigorous post-synthesis processing:
- Chelating resins : Dowex M4195 removes residual Sn to <10 ppm
- Nanofiltration : 200 Da membranes reject organometallic complexes
Chemical Reactions Analysis
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include sodium azide, lithium aluminum hydride, and various electrophiles.
Scientific Research Applications
Pharmacological Applications
1. Angiotensin-II Receptor Antagonism
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine functions as an angiotensin-II receptor antagonist. Angiotensin-II is a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking the receptors for this hormone, the compound can induce vasodilation, making it a potential candidate for treating hypertension and related cardiovascular diseases.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. Research indicates that compounds with tetrazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have demonstrated significant growth inhibition against several cancer cell lines, including breast cancer and glioma cells .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 4-bromomethyl-2’-(1-triphenylmethyltetrazol-5-yl)biphenyl.
- Reaction with Sodium Azide : This step forms the tetrazole ring through a cyclization reaction.
The mechanism of action primarily involves the blocking of angiotensin-II receptors, which prevents vasoconstriction and promotes vasodilation.
Case Studies
Mechanism of Action
The mechanism of action of N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine can be compared with other similar compounds:
Biological Activity
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, a compound featuring a tetrazole moiety linked to a biphenyl structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 435.53 g/mol. The presence of the tetrazole ring is significant for its biological activity, enhancing the compound's interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound.
In Vitro Studies
In vitro assays demonstrated that certain tetrazole compounds exhibited significant antibacterial activity against both standard and clinical strains. For instance, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria. Specifically, a derivative showed an MIC of 2 µg/mL against Staphylococcus epidermidis, outperforming the reference antibiotic ciprofloxacin in some cases .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Ciprofloxacin |
|---|---|---|---|
| Compound A | S. epidermidis | 2 | Stronger |
| Compound B | E. coli | 4 | Comparable |
| Compound C | Clinical isolate (various) | 8 - 16 | Weaker |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that these tetrazole derivatives generally exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values were greater than 100 µM, indicating a favorable safety profile when compared to normal cell lines .
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HTB-140 (Melanoma) | >100 | Non-cytotoxic |
| A549 (Lung) | >100 | Non-cytotoxic |
| Caco-2 (Colon) | >100 | Non-cytotoxic |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- HDAC Inhibition : Some tetrazole derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression and neurodegenerative diseases. The binding mode studies suggest that these compounds interact selectively with HDAC6, leading to increased acetylation of α-tubulin and potentially enhancing apoptosis in cancer cells .
- Antimicrobial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.
Case Studies
In a notable case study involving a series of tetrazole-based compounds, researchers found that one derivative not only inhibited HDAC6 effectively but also enhanced the efficacy of other chemotherapeutic agents when used in combination therapies . This suggests potential for developing combination therapies that leverage the unique properties of tetrazole compounds.
Q & A
Q. What are the key synthetic pathways for preparing N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine?
The compound is synthesized via multi-step protocols, often as an intermediate in valsartan production. A common method involves cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C, followed by deprotection of the tetrazole group under acidic conditions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to remove protecting groups, yielding the final amine . Structural confirmation is achieved via IR, NMR, and mass spectrometry .
Q. How is the compound structurally characterized to confirm purity and identity?
Analytical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1500 cm⁻¹).
- ¹H/¹³C NMR : Confirms biphenyl and methylene linkages (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.0–4.5 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.3 for C₁₄H₁₃N₅) .
Q. What are the primary pharmacological applications of this compound?
The compound is a critical intermediate in synthesizing angiotensin II receptor blockers (ARBs) like valsartan. It binds selectively to the AT1 receptor, inhibiting vasoconstriction and aldosterone release, making it pivotal in hypertension research .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during tetrazole deprotection?
Deprotection of the 1-triphenylmethyl (Trityl) group from the tetrazole ring requires anhydrous acidic conditions (e.g., HCl in dioxane). Yield optimization involves:
Q. What computational strategies are employed to study its binding affinity to the AT1 receptor?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with residues like Tyr¹¹³ and Asp²⁸¹ of the AT1 receptor. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., tetrazole pKa) with binding energy (ΔG ≤ -9 kcal/mol) .
Q. How do structural modifications influence its pharmacokinetic profile?
- Lipophilicity : Fluorination of the biphenyl ring (logP increase by ~0.5 units) enhances membrane permeability.
- Metabolic stability : Methylation of the tetrazole nitrogen reduces CYP450-mediated oxidation, prolonging half-life .
Methodological and Analytical Focus
Q. Which analytical methods ensure quality control during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% formic acid, 60:40). Retention time: ~6.2 min .
- LC-MS/MS : Quantifies trace impurities (e.g., desmethyl analogs) with LOQ ≤ 0.1 ppm .
Q. What safety protocols are critical for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
